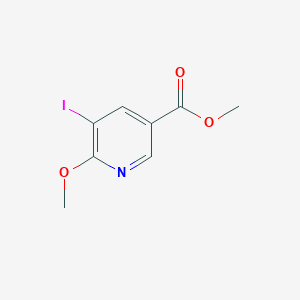![molecular formula C19H25N2NaO3S B1394479 3-((4'-amino-3,3',5,5'-tétraméthyl-[1,1'-biphényl]-4-yl)amino)propane-1-sulfonate de sodium CAS No. 102062-46-4](/img/structure/B1394479.png)
3-((4'-amino-3,3',5,5'-tétraméthyl-[1,1'-biphényl]-4-yl)amino)propane-1-sulfonate de sodium
Vue d'ensemble
Description
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate is a complex organic compound with the molecular formula C19H25N2NaO3S and a molecular weight of 384.5 g/mol. This compound is known for its unique structure, which includes a biphenyl core with multiple methyl groups and an amino group, making it a versatile molecule in various scientific applications.
Applications De Recherche Scientifique
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the development of fluorescent probes for protein detection and staining.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in biochemical assays as substrates for enzyme reactions .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme to produce a detectable color reaction .
Biochemical Pathways
Similar compounds are known to be involved in enzyme-catalyzed reactions in various biochemical pathways .
Pharmacokinetics
Similar compounds are usually slightly soluble in water .
Result of Action
Similar compounds are known to produce a color reaction when they interact with their target enzyme .
Action Environment
Similar compounds are known to be sensitive to light and humidity, and are usually stable under normal usage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate typically involves multiple steps, starting with the preparation of the biphenyl core. The process includes:
Nitration and Reduction: The biphenyl core is nitrated to introduce nitro groups, which are then reduced to amino groups.
Sulfonation: The final step involves the sulfonation of the amino group to form the sulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine (TMB): A similar compound used as a substrate in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.
4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl: Another related compound with similar structural features but different functional groups.
Uniqueness
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate is unique due to its sulfonate group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propriétés
IUPAC Name |
sodium;3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S.Na/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24;/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBKFCDDANZFOP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)
![3-Acetyl-2,6,6-trimethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1394402.png)




![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)



